6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine
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Overview
Description
6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of diseases such as cancer and Alzheimer’s disease
Preparation Methods
The synthesis of 6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-aminobenzonitrile with cyclohexanone in the presence of zinc chloride at 120°C for 16 hours . The resulting product is then treated with sodium hydroxide and extracted with dichloromethane. The final step involves the reaction of the intermediate with 1-bromoheptane in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate . This method yields the desired compound with high purity and efficiency.
Chemical Reactions Analysis
6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, its role as an autophagy inhibitor involves the suppression of autophagosome formation, which can induce cell death in cancer cells .
Comparison with Similar Compounds
6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine can be compared with other acridine derivatives such as:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Acridine Orange: A fluorescent dye used in cell biology for nucleic acid staining.
9-Aminoacridine: Known for its antibacterial properties and use in DNA intercalation studies.
The uniqueness of this compound lies in its combination of a chloro group and a heptyl chain, which enhances its lipophilicity and potential for crossing biological membranes .
Properties
Molecular Formula |
C20H27ClN2 |
---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
6-chloro-N-heptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H27ClN2/c1-2-3-4-5-8-13-22-20-16-9-6-7-10-18(16)23-19-14-15(21)11-12-17(19)20/h11-12,14H,2-10,13H2,1H3,(H,22,23) |
InChI Key |
XUHVEOJQELBGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)Cl |
Origin of Product |
United States |
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